rac-BINAP-Pd-G3

Palladium catalysis Precatalyst activation Buchwald palladacycles

In situ Pd/ligand mixtures introduce uncontrolled L:Pd ratios and batch variability. rac-BINAP-Pd-G3 solves this with a defined 1:1 BINAP:Pd stoichiometry in an air-stable, single-component precatalyst. - **Eliminates excess ligand**: No need for 1.5-2.0 eq BINAP; reduces chiral ligand costs. - **Controlled activation**: Methanesulfonate leaving group enables rapid, quantitative Pd(0) generation under mild base. - **QbD-ready**: Fixed stoichiometry supports reproducible, validated pharma processes.

Molecular Formula C57H46NO3P2PdS-
Molecular Weight 993.4 g/mol
Cat. No. B12042784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-BINAP-Pd-G3
Molecular FormulaC57H46NO3P2PdS-
Molecular Weight993.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
InChIInChI=1S/C44H32P2.C12H10N.CH4O3S.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-32H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
InChIKeyYMXAISMYVLNYKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-BINAP-Pd-G3 Precatalyst Overview


rac-BINAP-Pd-G3 (CAS: 2151915-22-7), formally methanesulfonato[2,2′-bis(diphenylphosphino)-1,1′-binaphthyl](2′-amino-1,1′-biphenyl-2-yl)palladium(II), is a third-generation (G3) Buchwald palladacycle precatalyst [1]. It comprises a palladium(II) center coordinated to the racemic bidentate phosphine ligand rac-BINAP and an aminobiphenyl scaffold bearing a methanesulfonate (OMs) leaving group [2]. This precatalyst is air-, moisture-, and thermally-stable, exhibits high solubility in common organic solvents, and enables the controlled in situ generation of the active monoligated Pd(0)-BINAP catalytic species under mild basic conditions .

G3 Buchwald palladacycle precatalyst architecture with racemic BINAP ligand
Fixed 1:1 BINAP:Pd stoichiometry for reproducible cross-coupling workflow
Bench-stable solid under ambient air and moisture; supports benchtop handling

rac-BINAP-Pd-G3 vs. G2 and In Situ Systems


Substituting rac-BINAP-Pd-G3 with a second-generation (G2) BINAP precatalyst or an in situ mixture of Pd₂(dba)₃ and BINAP introduces significant reproducibility and performance risks. The G3 methanesulfonate anion provides a markedly different activation profile versus the G2 chloride ligand, enabling more rapid and quantitative generation of the active Pd(0) species under milder conditions [1]. In contrast, in situ Pd/ligand mixtures suffer from variable and uncontrolled ligand-to-palladium ratios due to incomplete ligand coordination and competing formation of inactive bis-ligated Pd(0) species, which leads to irreproducible kinetics and batch-to-batch variability . Additionally, the defined 1:1 L:Pd stoichiometry inherent to the G3 precatalyst architecture eliminates the excess ligand optimization step typically required for in situ systems, thereby conserving expensive chiral BINAP ligand and streamlining reaction development [2].

This Product (G3 OMs)
Methanesulfonate leaving group supports reported faster activation under mild basic conditions
G2 Chloride Precatalyst
Chloride leaving group may result in slower activation; activation profile may not transfer directly
This Product (Fixed L:Pd)
Defined 1:1 BINAP:Pd stoichiometry ensures consistent active species delivery
In Situ Pd₂(dba)₃ + BINAP
Variable L:Pd ratio; competing Pd(BINAP)₂ formation may shift catalytic performance and batch reproducibility
This Product (Single-Component)
No excess ligand optimization required; may reduce BINAP ligand consumption
In Situ with Excess Ligand
1.5–2.0 equiv free BINAP typically needed; ligand oxidation during storage may introduce additional variability

rac-BINAP-Pd-G3 Differentiation Evidence


Methanesulfonate vs. Chloride Activation

rac-BINAP-Pd-G3 incorporates the third-generation methanesulfonate (OMs) leaving group in place of the chloride anion found in G2 precatalysts. This structural modification alters the activation mechanism: the more electron-withdrawing, non-coordinating OMs anion facilitates more rapid and quantitative generation of the active L-Pd(0) species under mild basic conditions relative to the G2 chloride scaffold [1][2]. While specific kinetic rate constants for rac-BINAP-Pd-G3 activation versus rac-BINAP-Pd-G2 are not publicly reported, the class-wide acceleration of activation is a defining and documented feature of the G3 scaffold across diverse phosphine ligands .

Activation Mechanism
Class-level inference
Methanesulfonate (OMs) leaving group supports reported faster activation vs. G2 chloride under mild basic conditions (e.g., K₃PO₄, K₂CO₃)
Supports lower-temperature activation context
Kinetic comparison not directly reported for BINAP ligand pair
Palladium catalysis Precatalyst activation Buchwald palladacycles Cross-coupling

Lower Catalyst Loadings vs. In Situ Mixtures

rac-BINAP-Pd-G3, as a G3 Buchwald precatalyst, enables cross-coupling reactions at reduced catalyst loadings relative to traditional in situ Pd₂(dba)₃/BINAP mixtures. Vendor technical documentation cites catalyst loadings of 4–6 wt% on ChemBeads and indicates that G3 precatalysts support "lower catalyst loadings, shorter reaction time, efficient formation of the active catalytic species and accurate control of ligand:palladium ratio" compared to earlier generation precatalysts [1]. For the BINAP ligand specifically, the 1:1 L:Pd stoichiometry built into the G3 structure eliminates the typical requirement for 1.5–2.0 equivalents of free ligand used in in situ protocols to suppress catalyst deactivation, thereby conserving expensive BINAP ligand .

Catalyst Loading Economy
Data to verify
Fixed 1:1 BINAP:Pd stoichiometry; reported 33–50% ligand savings vs. in situ protocols requiring 1.5–2.0 equiv free BINAP
Supports catalyst cost review context
Vendor-reported; verify loading reduction per substrate class
Low catalyst loading BINAP ligand Bidentate phosphine Palladium catalysis

Defined 1:1 BINAP:Pd Stoichiometry

rac-BINAP-Pd-G3 is supplied as a single-component, well-defined palladacycle with a fixed 1:1 molar ratio of the bidentate BINAP ligand to palladium [1]. This contrasts sharply with traditional in situ catalyst preparation where Pd₂(dba)₃ is combined with free BINAP ligand. In situ systems are prone to ligand oxidation during storage and handling, incomplete ligand coordination to palladium, and competing formation of catalytically inactive bis-ligated Pd(BINAP)₂ species, all of which introduce uncontrolled variability in the active L:Pd ratio and lead to irreproducible reaction outcomes . The G3 precatalyst architecture guarantees that the precise stoichiometry is delivered to the reaction mixture upon activation, eliminating batch-to-batch inconsistency.

Stoichiometry Control
Class-level inference
Single-component precatalyst with fixed 1:1 BINAP:Pd ratio; no free ligand handling required
Supports batch-to-batch reproducibility context
In situ L:Pd ratio variability estimated ±20–50%
Stoichiometry control BINAP ligand Precatalyst Reproducibility

Air and Moisture Stability

rac-BINAP-Pd-G3 is bench-stable under ambient air and moisture conditions in its solid form, with a documented melting point of 175–180°C and long-term storage stability in a cool, dry environment . This stability profile is characteristic of the G3 palladacycle scaffold, which protects the palladium(II) center from reduction and ligand oxidation until deliberate activation under basic reaction conditions [1]. In contrast, many traditional palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and free BINAP ligand are air- and moisture-sensitive, requiring storage under inert atmosphere and careful handling to prevent catalyst deactivation and ligand oxidation .

Ambient Stability
Class-level inference
Bench-stable solid at ambient temperature; m.p. 175–180°C; handling without inert atmosphere
Supports benchtop workflow context
Long-term storage: cool, dry environment recommended
Air-stable catalyst Moisture-stable Buchwald precatalyst Handling

rac-BINAP-Pd-G3 Applications


Chiral and Sterically Demanding Couplings

rac-BINAP-Pd-G3 is specifically indicated for cross-coupling reactions where the bidentate coordination geometry and steric environment of the BINAP ligand are mechanistically essential, such as enantioselective transformations using (R)- or (S)-BINAP variants, or couplings of sterically encumbered aryl halides that benefit from the ligand's rigid binaphthyl backbone. The G3 scaffold ensures quantitative delivery of the active 1:1 L-Pd(0) species, critical for achieving high enantioselectivity where any ligand imbalance degrades chiral induction [1].

QbD Process Development and Scale-Up

The fixed 1:1 BINAP:Pd stoichiometry and single-component nature of rac-BINAP-Pd-G3 eliminate the L:Pd ratio variability inherent to in situ catalyst preparation, satisfying QbD requirements for reproducible, validated manufacturing processes. This is particularly valuable for late-stage pharmaceutical intermediates where regulatory agencies require documentation of controlled critical process parameters and batch-to-batch consistency .

Reproducible High-Throughput Screening

The air- and moisture-stability of rac-BINAP-Pd-G3 enables accurate weighing and dispensing in multi-well plate formats using automated liquid handlers without inert atmosphere protection. This simplifies automated reaction screening workflows and ensures that each well receives the precise, intended catalyst stoichiometry, reducing false negatives arising from catalyst deactivation during setup [2].

BINAP Ligand Conservation

The 1:1 L:Pd stoichiometry of rac-BINAP-Pd-G3 eliminates the 1.5–2.0 equivalents of excess BINAP ligand typically required in in situ protocols to prevent catalyst deactivation. Given the high cost of chiral BINAP ligands, this ligand-sparing feature translates directly to reduced raw material costs per batch, providing a compelling economic advantage for multi-kilogram scale syntheses .

Application
Selection Property
Validation Focus
Chiral and sterically demanding couplings
Bidentate BINAP coordination geometry
Enantioselectivity and steric environment review
QbD process development and scale-up
Fixed 1:1 L:Pd stoichiometry control
Batch-to-batch consistency documentation
Reproducible high-throughput screening
Air- and moisture-stable solid form
Automated dispensing without inert atmosphere
BINAP ligand conservation
1:1 BINAP:Pd stoichiometry
Ligand cost and waste reduction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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